
2-Fluorobenzoyl isothiocyanate
Overview
Description
2-Fluorobenzoyl isothiocyanate is an organic compound with the molecular formula C8H4FNOS. It is a derivative of benzoyl isothiocyanate, where a fluorine atom is substituted at the second position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorobenzoyl isothiocyanate can be synthesized through the reaction of 2-fluorobenzoyl chloride with ammonium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_4\text{FCOCl} + \text{NH}_4\text{SCN} \rightarrow \text{C}_8\text{H}_4\text{FNOS} + \text{NH}_4\text{Cl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the isothiocyanate group reacts with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines, leading to the formation of urea and thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.
Conditions: Reactions are typically carried out at room temperature or under reflux conditions, depending on the reactivity of the nucleophile.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Urea Derivatives: Formed from the reaction with alcohols.
Scientific Research Applications
Medicinal Chemistry
FBITC has been explored for its potential therapeutic applications, particularly in the development of antibacterial agents. Research indicates that compounds derived from FBITC exhibit potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Activity
A study investigated the structure-activity relationship (SAR) of thiosemicarbazide derivatives containing the 2-fluorobenzoyl group. The results demonstrated that these derivatives showed significant antibacterial effects with minimal inhibitory concentrations (MICs) ranging from 0.49 to 15.63 µg/mL, outperforming traditional antibiotics like cefuroxime .
Fluorescent Probes in Biological Research
FBITC serves as a critical building block for synthesizing fluorescent probes used in biological imaging and diagnostics. Its ability to form stable conjugates with proteins and other biomolecules makes it invaluable for labeling studies.
Table 1: Applications of FBITC in Biological Imaging
Application | Description |
---|---|
Protein Labeling | FBITC can be conjugated to proteins for fluorescence microscopy, allowing visualization of cellular processes. |
Detection of Biomolecules | Used in assays to detect specific biomolecules through fluorescence resonance energy transfer (FRET) techniques. |
Cell Tracking | Enables tracking of cellular dynamics in live cell imaging due to its fluorescent properties. |
Organic Synthesis
In organic chemistry, FBITC is utilized as a reagent for synthesizing various compounds, including thiosemicarbazides and other biologically active molecules. Its reactivity allows for the introduction of the isothiocyanate group into diverse organic frameworks.
Case Study: Synthesis of Thiosemicarbazides
Research has shown that thiosemicarbazides synthesized from FBITC exhibit enhanced antibacterial properties compared to their non-fluorinated counterparts. The incorporation of the fluorine atom significantly influences the electronic properties and biological activity of the resulting compounds .
Environmental Applications
FBITC has also found applications in environmental chemistry, particularly in analytical methods for detecting amines and other nitrogen-containing compounds. Its derivatization capabilities allow for sensitive detection methods using techniques such as capillary electrophoresis.
Example: Detection Method
A study demonstrated that FBITC can be used to derivatize aliphatic amines, enhancing their detectability in complex environmental samples through laser-induced fluorescence detection .
Mechanism of Action
The mechanism of action of 2-fluorobenzoyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity is utilized in labeling and detection assays, where the compound binds to specific targets, allowing for their identification and analysis.
Comparison with Similar Compounds
Benzoyl Isothiocyanate: Lacks the fluorine substitution and has different reactivity and properties.
Phenyl Isothiocyanate: Similar structure but without the carbonyl group, leading to different chemical behavior.
Sulforaphane: A naturally occurring isothiocyanate with significant biological activity, particularly in cancer prevention.
Uniqueness: 2-Fluorobenzoyl isothiocyanate is unique due to the presence of the fluorine atom, which can influence its reactivity and interaction with other molecules. This fluorine substitution can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in various chemical and biological applications.
Biological Activity
2-Fluorobenzoyl isothiocyanate (2-FBITC) is a fluorinated aromatic compound that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of both a fluorine atom and an isothiocyanate functional group, has been explored for its potential in various therapeutic applications, including antimicrobial, anticancer, and plant growth regulation.
Synthesis
This compound is synthesized through the reaction of ammonium thiocyanate with 2-fluorobenzoyl chloride in an organic solvent such as acetone. This method allows for the efficient formation of the isothiocyanate group, which is crucial for its biological activity .
Antimicrobial Activity
Research indicates that 2-FBITC exhibits significant antimicrobial properties. A study evaluating various fluorobenzoylthiosemicarbazides, including derivatives of 2-FBITC, demonstrated effective inhibition against clinical isolates of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL . This suggests that 2-FBITC and its derivatives may serve as potential candidates for the development of new antibacterial agents.
Anticancer Potential
The anticancer activity of compounds related to 2-FBITC has also been explored. For instance, derivatives containing the benzoyl thiourea moiety have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The introduction of fluorine into these compounds has been associated with enhanced stability and bioavailability, making them more effective as therapeutic agents .
Plant Growth Regulation
In preliminary tests, 2-FBITC and its derivatives were found to act as effective plant growth regulators at concentrations as low as 1 mg/L. This activity is attributed to their ability to influence hormonal pathways within plants, promoting growth and development .
Structure-Activity Relationship (SAR)
The biological activities of 2-FBITC can be correlated with its molecular structure. The presence of the fluorine atom significantly alters the physicochemical properties of the compound, enhancing its lipophilicity and potentially increasing its interaction with biological targets .
Compound | Biological Activity | MIC (μg/mL) |
---|---|---|
This compound | Antibacterial against S. aureus | 7.82 - 31.25 |
Benzoyl Thiourea Derivatives | Anticancer activity (various cell lines) | Varies |
Fluorobenzoylthiosemicarbazides | Antimicrobial activity | Varies |
Case Studies
- Antibacterial Efficacy : A study on ortho-, meta-, and para-fluorobenzoylthiosemicarbazides revealed that structural modifications influenced their antibacterial potency against resistant strains of bacteria. The research highlighted the significance of fluorine substitution in enhancing antibacterial activity .
- Anticancer Activity : A series of experiments demonstrated that compounds derived from 2-FBITC induced apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. These findings support further investigation into the use of fluorinated compounds in cancer therapy .
Properties
IUPAC Name |
2-fluorobenzoyl isothiocyanate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRXMLIDSAYUFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C=S)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576333 | |
Record name | 2-Fluorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73945-65-0 | |
Record name | 2-Fluorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorobenzoyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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